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molecular formula C8H10N2S B1195634 Benzylthiourea CAS No. 621-83-0

Benzylthiourea

Cat. No. B1195634
M. Wt: 166.25 g/mol
InChI Key: UCGFRIAOVLXVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06319928B1

Procedure details

96.3 g (366 mmoles) of benzylisothiocyanate were dissolved in 100 ml o THF and treated with 44.2 ml (732 mmoles) of 32% ammonia solution After 0.5 hour at 40-45° C., 300 ml of water were added and the THF removed in vacuo. The gummy suspension is treated with 200 ml of ether, the crystals collected and washed with water and ether. Suspension in 30 ml of methylenechloride and collection gave 65.77 g (64.2%) of benzyl-2-thiourea with mp 144-5° C.
Quantity
96.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
44.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
64.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[C:9]=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:11].O>C1COCC1>[CH2:1]([NH:8][C:9]([NH2:11])=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
96.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
44.2 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF removed in vacuo
ADDITION
Type
ADDITION
Details
The gummy suspension is treated with 200 ml of ether
CUSTOM
Type
CUSTOM
Details
the crystals collected
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
Suspension in 30 ml of methylenechloride and collection

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 65.77 g
YIELD: PERCENTYIELD 64.2%
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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